6-Amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
This compound belongs to the tetrahydropyrimidine-2,4-dione family, characterized by a six-membered heterocyclic ring with two keto groups at positions 2 and 2. The unique structural features include:
- 1,3-Dimethyl groups at positions 1 and 3 of the pyrimidine ring.
- 5-[1-(furan-2-yl)-2-nitroethyl] substituent, introducing a furan ring and a nitroethyl moiety.
The furan ring is a five-membered heterocycle with oxygen, known to enhance bioavailability and binding affinity in medicinal chemistry.
Properties
IUPAC Name |
6-amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5/c1-14-10(13)9(11(17)15(2)12(14)18)7(6-16(19)20)8-4-3-5-21-8/h3-5,7H,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFXXKFDUWNUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(C[N+](=O)[O-])C2=CC=CO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 6-Amino-5-[1-(furan-2-yl)-2-aminoethyl]-1,3-dimethylpyrimidine-2,4-dione.
Substitution: Various N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 6-Amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Tetrahydropyrimidine-2,4-dione Family
(a) 6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione ()
- Substituents: Benzyl group at position 1, [(furan-2-ylmethyl)amino] at position 3.
- Key differences: Lacks the nitroethyl group but includes a furan-methylamino moiety. The benzyl group may enhance lipophilicity compared to the 1,3-dimethyl groups in the target compound.
- Activity: Not explicitly reported, but furan-containing analogs often exhibit antioxidant or antimicrobial properties .
(b) 3,4-Dihydro-1-(tetrahydrofuran-2-yl)-6-(4-nitrophenyl)-4-phenylpyrimidin-2(1H)-one ()
- Substituents : Tetrahydrofuran-2-yl group at position 1, 4-nitrophenyl at position 4.
- Key differences : Incorporates a saturated tetrahydrofuran ring and a nitroaryl group instead of nitroethyl.
- Activity : Antifungal, antioxidant, and anticancer activity reported .
(c) 6-Amino-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ()
Substituent Effects on Physicochemical Properties
Pharmacological Activity Comparison
- However, nitro groups are less commonly associated with direct antioxidant effects compared to thiol or phenolic groups. Compound 3c () showed potent DPPH scavenging (IC₅₀ = 0.6 mg/mL), attributed to its thioxo group .
Anticancer/Antifungal Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
